molecular formula C13H10BrClN2O B4985308 N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide

N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide

Cat. No. B4985308
M. Wt: 325.59 g/mol
InChI Key: RHQMYLFVYONMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a member of the pyridine family and is used primarily as a research chemical.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, as well as the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments is its high purity and yield. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have low toxicity, making it a safer option for use in research. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.

Future Directions

There are several potential future directions for the use of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in research. One direction is the development of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide derivatives with improved solubility and potency. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore this potential. Finally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a tool for studying the function of certain proteins and enzymes, and further research is needed to explore this potential as well.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes. While there are limitations to using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments, there are several potential future directions for its use in research.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 5-bromo-2-pyridinecarboxamide in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c14-10-5-6-12(16-8-10)17-13(18)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQMYLFVYONMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide

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